Hispidol

Übersicht

Beschreibung

Hispidol ist ein natürlich vorkommendes Aurone, eine Art von Flavonoid, das für seine leuchtend gelbe Farbe bekannt ist. Es wurde in verschiedenen Pflanzenarten identifiziert und ist für seine potenziellen therapeutischen Eigenschaften bekannt, insbesondere bei der Behandlung von entzündlichen Darmerkrankungen und Depressionen .

Wissenschaftliche Forschungsanwendungen

Hispidol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonoid biosynthesis and aurone formation.

Biology: Investigated for its role in plant defense mechanisms and its antifungal properties.

Medicine: Potential therapeutic for inflammatory bowel disease and depression due to its inhibitory effects on tumor necrosis factor-alpha and monoamine oxidase A

Industry: Used in the development of natural colorants and potential drug candidates.

Wirkmechanismus

Target of Action

Hispidol is known to primarily target TNF-α , a cytokine involved in systemic inflammation . It inhibits TNF-α induced adhesion of monocytes to colon epithelial cells . This interaction plays a crucial role in the development of inflammatory bowel disease (IBD), making this compound a potential therapeutic for this condition .

Mode of Action

This compound exhibits a potent inhibitory effect on the TNF-α-induced adhesion of monocytes to colon epithelial cells . This inhibition corresponds to the additional inhibitory activity against AP-1 transcriptional activity, another transcription factor required for high-level TNF-α expression .

Biochemical Pathways

This compound is formed in cell cultures by metabolic spillover when the pool of its precursor, isoliquiritigenin, builds up as a result of an imbalance between the upstream and downstream segments of the phenylpropanoid pathway . This reflects the plasticity of plant secondary metabolism .

Result of Action

This compound has been found to have significant antidepressant-like activities . It was observed to be effective and comparable to fluoxetine in immobility tests . These results suggest that this compound acts mainly through serotonergic and/or dopaminergic systems . It also shows potent inhibitory effect on the TNF-α-induced adhesion of monocytes to colon epithelial cells, which is one of the hallmark events leading to IBD .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the oral administration of this compound suppresses TNBS-induced rat colitis significantly and dose-dependently . .

Biochemische Analyse

Biochemical Properties

Hispidol interacts with several enzymes and proteins in biochemical reactions. It has been identified as a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a crucial role in the metabolism of neurotransmitters . This compound’s interaction with this enzyme suggests that it may have a significant impact on neurotransmitter levels and, consequently, on neural function .

Cellular Effects

This compound has been shown to have a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound’s inhibition of MAO-A can lead to increased levels of neurotransmitters, which can influence cell signaling and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to MAO-A, inhibiting the enzyme’s activity and leading to increased levels of neurotransmitters . This binding interaction is likely responsible for many of this compound’s observed effects, including its potential antidepressant activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . This compound has been found to have antidepressant-like activities at certain dosages, with effects comparable to those of fluoxetine, a commonly used antidepressant .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with MAO-A, an enzyme involved in the metabolism of neurotransmitters . This compound’s inhibition of this enzyme suggests that it may have a significant impact on metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Hispidol kann durch Kondensation von Isoliquiritigenin mit Malonyl-CoA über die Chalconsynthase-Aktivität synthetisiert werden. Diese Reaktion wird typischerweise von Peroxidasen wie MtPRX1 und MtPRX2 katalysiert, die Auronsynthase-Aktivität zeigen . Die Reaktionsbedingungen umfassen häufig die Verwendung der Hochleistungsflüssigkeitschromatographie gekoppelt mit Photodioden- und Massenspektrometrie-Detektion .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Verwendung gentechnisch umgebauter Pflanzenzellkulturen. Durch die Integration von Metabolomics und Transcriptomics können Forscher die Anhäufung von this compound in Zellkulturen induzieren, was eine praktikable Methode für die großtechnische Produktion darstellt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Katalysiert durch Peroxidasen, was zur Bildung von Auronen führt.

Reduktion: Umfasst die Reduktion der Carbonylgruppe in der Aurone-Struktur.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen an den aromatischen Ringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Peroxidasen wie MtPRX1 und MtPRX2.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte

Oxidation: Bildung von Auronen wie this compound.

Reduktion: Reduzierte Formen von Auronen.

Substitution: Substituierte Auronderivate.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung der Flavonoidbiosynthese und Auronebildung verwendet.

Medizin: Potenzielles Therapeutikum für entzündliche Darmerkrankungen und Depressionen aufgrund seiner inhibitorischen Wirkungen auf Tumornekrosefaktor-alpha und Monoaminoxidase A

Industrie: Verwendung bei der Entwicklung natürlicher Farbstoffe und potenzieller Medikamentenkandidaten.

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch die Hemmung von Tumornekrosefaktor-alpha und Monoaminoxidase A. Durch die Hemmung von Tumornekrosefaktor-alpha reduziert this compound Entzündungen und verhindert die Adhäsion von Monozyten an Dickdarmepithelzellen . Als Monoaminoxidase-A-Inhibitor erhöht this compound die Spiegel von Neurotransmittern wie Dopamin und Serotonin, was zu seinen antidepressiven Wirkungen beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions

Hispidol undergoes various chemical reactions, including:

Oxidation: Catalyzed by peroxidases, leading to the formation of aurones.

Reduction: Involves the reduction of the carbonyl group in the aurone structure.

Substitution: Substitution reactions can occur at the hydroxyl groups on the aromatic rings.

Common Reagents and Conditions

Oxidation: Peroxidases such as MtPRX1 and MtPRX2.

Reduction: Reducing agents like sodium borohydride.

Substitution: Reagents like halogens or alkylating agents.

Major Products

Oxidation: Formation of aurones like this compound.

Reduction: Reduced forms of aurones.

Substitution: Substituted aurone derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Decursin: Ein weiteres Aurone mit ähnlichen antidepressiven Eigenschaften.

Isoliquiritigenin: Ein Vorläufer in der Biosynthese von Hispidol.

Naringenin-Chalcon: Ein Flavonoid mit einem ähnlichen biosynthetischen Weg.

Einzigartigkeit von this compound

This compound ist einzigartig durch seine doppelte inhibitorische Wirkung auf Tumornekrosefaktor-alpha und Monoaminoxidase A, was es zu einem vielversprechenden Kandidaten für die Behandlung sowohl von entzündlichen als auch von neuropsychiatrischen Erkrankungen macht .

Biologische Aktivität

Hispidol, a natural product derived from various plant sources, has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis of analogs, and relevant case studies.

Overview of this compound

This compound is a triterpenoid compound known for its potential therapeutic properties. Research has indicated that it may act as a reversible inhibitor of monoamine oxidase (MAO) isoforms, which are enzymes involved in the oxidative metabolism of neurotransmitters. This inhibition is crucial in managing neurodegenerative diseases, as it can help maintain higher levels of monoamines such as serotonin and dopamine.

-

Monoamine Oxidase Inhibition :

- This compound and its derivatives have been evaluated for their inhibitory effects on MAO-A and MAO-B. A study demonstrated that certain this compound analogs exhibited selective inhibition towards MAO-B, which is particularly relevant in the context of neurodegeneration .

- The inhibition of MAO leads to decreased production of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress .

- Acetylcholinesterase Inhibition :

- Anti-inflammatory Effects :

Synthesis of this compound Analogs

Research has focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, aminoalkyl-hispidol analogs were designed to assess their multifunctional properties against MAO-A, MAO-B, and AChE . The following table summarizes the biological activities observed in selected this compound analogs:

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | 12.73 | Low micromolar | 202.47 | Moderate |

| Analog 1 | Not tested | Submicromolar | Low micromolar | High |

| Analog 2 | Not tested | Submicromolar | Moderate | High |

Case Studies

Several studies have investigated the effects of this compound and its derivatives on behavioral responses and neuroprotection:

- Neuroprotective Effects : In vivo studies using mouse models showed that certain this compound analogs could improve cognitive functions comparable to established treatments like donepezil, highlighting their potential in managing Alzheimer's disease .

- Behavioral Modulation : A study indicated that this compound could modulate responses to ethanol exposure by activating large-conductance calcium-activated potassium (BK) channels, suggesting a novel mechanism for treating alcohol use disorders .

Eigenschaften

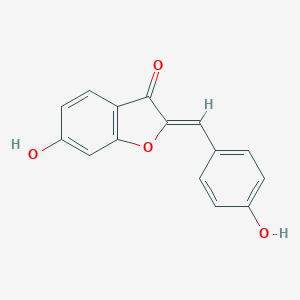

IUPAC Name |

(2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZLDSPIRVZOKZ-AUWJEWJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Z)-4',6-Dihydroxyaurone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5786-54-9 | |

| Record name | Hispidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hispidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hispidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HISPIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS1235I0WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-4',6-Dihydroxyaurone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

288 °C | |

| Record name | (Z)-4',6-Dihydroxyaurone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Hispidol and where is it found?

A1: this compound is a naturally occurring aurone, a class of flavonoids. It is primarily found in plants like Medicago truncatula (barrel medic) [] and Poncirus trifoliata (trifoliate orange) [].

Q2: How does this compound exert its biological effects?

A2: this compound exhibits its effects through various mechanisms:

- Antioxidant activity: this compound acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and elevating the activity of antioxidant enzymes []. This contributes to its lifespan-extending and stress-protective effects in Caenorhabditis elegans (roundworm).

- Dietary restriction mimetic: this compound influences dietary restriction pathways by modulating pharyngeal pumping rates in C. elegans [], potentially contributing to its longevity-promoting effects.

- Monoamine oxidase-B (MAO-B) inhibition: this compound and its analogs have demonstrated selective inhibition of MAO-B [, , ]. This enzyme plays a role in the breakdown of neurotransmitters, making this compound a potential therapeutic target for neurodegenerative diseases.

- Anti-inflammatory activity: this compound analogs have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) []. This suggests potential therapeutic applications in inflammatory conditions.

Q3: What is the role of DAF-16/FOXO in this compound's mechanism of action?

A3: Research suggests that this compound's longevity-promoting effects in C. elegans are dependent on the DAF-16/FOXO transcription factor []. This compound treatment enhanced the nuclear translocation of DAF-16, indicating its activation, which is crucial for its lifespan-extending effects.

Q4: What are the potential therapeutic applications of this compound?

A4: Based on current research, this compound shows promise in the following areas:

- Neurodegenerative diseases: Its MAO-B inhibitory activity and anti-inflammatory properties suggest potential in conditions like Parkinson's and Alzheimer's diseases [, ].

- Aging and age-related disorders: this compound's ability to extend lifespan and improve healthspan parameters in C. elegans, potentially through antioxidant and dietary restriction mechanisms, warrants further investigation [].

Q5: How does the structure of this compound relate to its activity?

A5: Structure-activity relationship (SAR) studies, particularly with this compound analogs modified at the ring-B position, reveal crucial insights []:

- MAO-B Selectivity: Specific substitutions on the ring-B contribute to enhanced selectivity for MAO-B inhibition, a desirable property for minimizing side effects [].

- Potency and Efficacy: Modifications to the this compound scaffold can significantly influence its potency against MAO-B and its ability to inhibit pro-inflammatory mediators [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.